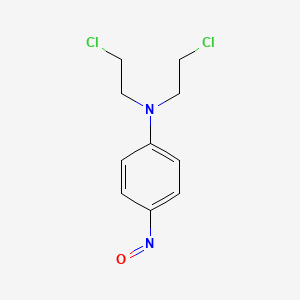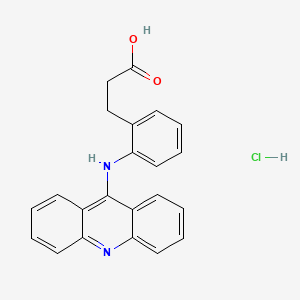
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is a chemical compound with the molecular formula C22H19ClN2O2. It is known for its unique structure, which includes an acridine moiety linked to a benzenepropanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride typically involves the reaction of acridine derivatives with benzenepropanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as condensation, reduction, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity acridine and benzenepropanoic acid.
Reaction Setup: Utilizing reactors designed for large-scale chemical synthesis.
Catalysis and Solvent Use: Employing suitable catalysts and solvents to enhance reaction efficiency.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acridine derivatives .
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, 3-(9-acridinylamino)-, monohydrochloride: Similar in structure but with a different position of the acridine moiety.
Acridine derivatives: Compounds containing the acridine moiety with various substituents.
Uniqueness
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64895-06-3 |
|---|---|
Fórmula molecular |
C22H19ClN2O2 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
3-[2-(acridin-9-ylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C22H18N2O2.ClH/c25-21(26)14-13-15-7-1-4-10-18(15)24-22-16-8-2-5-11-19(16)23-20-12-6-3-9-17(20)22;/h1-12H,13-14H2,(H,23,24)(H,25,26);1H |
Clave InChI |
SORCNEIOYLJTKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


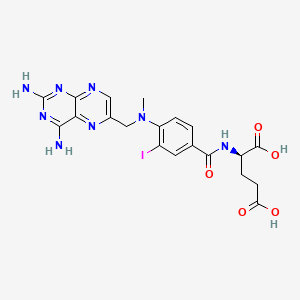
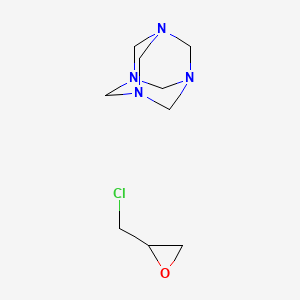
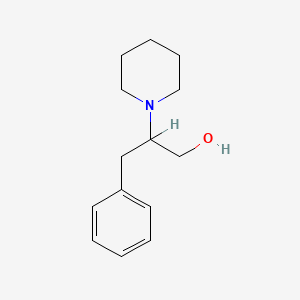
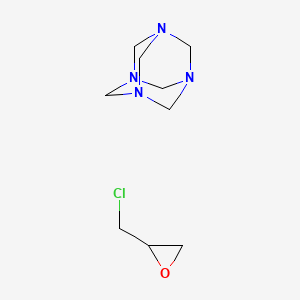
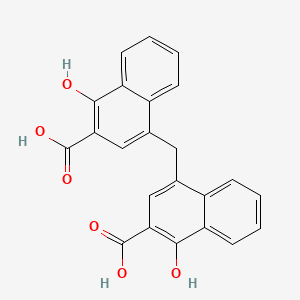
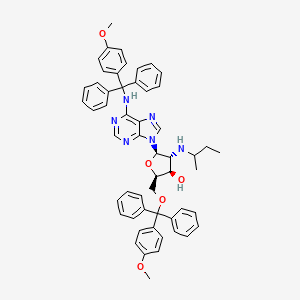

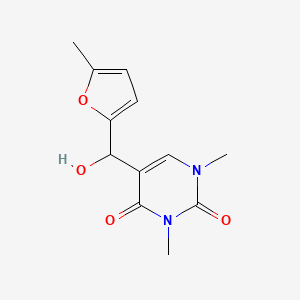

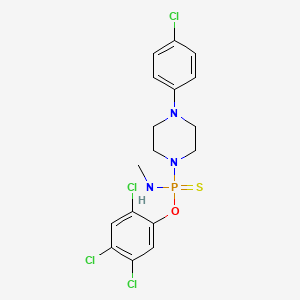
methanone](/img/structure/B12791111.png)


